molecular formula C19H26O2 B12673260 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate CAS No. 71617-12-4

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate

Cat. No.: B12673260
CAS No.: 71617-12-4
M. Wt: 286.4 g/mol
InChI Key: RBQBQDDJTGLLOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate typically involves esterification reactions. One common method is the reaction between 1,5-dimethyl-1-vinylhex-4-enol and 3-phenylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-1-vinylhex-4-enyl acetate
  • 1,5-Dimethyl-1-vinylhex-4-enyl butyrate
  • 1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate

Uniqueness

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate stands out due to its unique combination of a vinyl group and a phenylpropionate ester, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields .

Properties

CAS No.

71617-12-4

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 3-phenylpropanoate

InChI

InChI=1S/C19H26O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-12H,1,9,13-15H2,2-4H3

InChI Key

RBQBQDDJTGLLOK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)CCC1=CC=CC=C1)C

Origin of Product

United States

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